molecular formula C10H8O2S B2892162 2-Methyl-1-benzothiophene-3-carboxylic acid CAS No. 17375-82-5

2-Methyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B2892162
CAS No.: 17375-82-5
M. Wt: 192.23
InChI Key: AFUYTLSLJWHYSV-UHFFFAOYSA-N
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Description

2-Methyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8O2S. It is characterized by a benzothiophene ring system substituted with a methyl group at the second position and a carboxylic acid group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzothiophene-3-carboxylic acid typically involves the construction of the benzothiophene core followed by functionalization at specific positions. One common method includes the intramolecular cyclization of o-alkynylthiophenols, which can be catalyzed by rhodium complexes . Another approach involves the Ullmann cross-coupling reaction, where α-substituted (o-bromoaryl)thioacetamides are used as starting materials .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The two-step method involving the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids is one such example .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Methyl-1-benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-benzothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups enhances its reactivity and potential for functionalization .

Properties

IUPAC Name

2-methyl-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUYTLSLJWHYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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